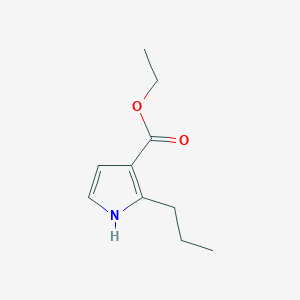
5,5-Dimethylhexan-1-ol
Descripción general
Descripción
5,5-Dimethylhexan-1-ol: is an organic compound with the molecular formula C8H18O . It is a type of alcohol characterized by a hydroxyl group (-OH) attached to the first carbon of a hexane chain, which also has two methyl groups attached to the fifth carbon. This compound is known for its use in various chemical reactions and applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,5-Dimethylhexan-1-ol can be synthesized through several methods. One common method involves the reduction of 5,5-dimethylhexanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 5,5-dimethylhexanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 5,5-Dimethylhexanoic acid
Reduction: 5,5-Dimethylhexane
Substitution: 5,5-Dimethylhexyl halides (e.g., 5,5-dimethylhexyl chloride, 5,5-dimethylhexyl bromide)
Aplicaciones Científicas De Investigación
Chemistry: 5,5-Dimethylhexan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and fragrances .
Biology: In biological research, this compound is used to study the effects of alcohols on cellular processes and enzyme activities. It can also be used as a solvent in biochemical assays .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the synthesis of various medicinal compounds. Its derivatives may possess pharmacological properties that are explored in drug development .
Industry: In industrial applications, this compound is used as a solvent and as an intermediate in the production of polymers, resins, and plasticizers. It is also utilized in the manufacture of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5,5-Dimethylhexan-1-ol primarily involves its interaction with biological membranes and proteins. As an alcohol, it can disrupt lipid bilayers, affecting membrane fluidity and permeability. This disruption can influence cellular signaling pathways and enzyme activities .
Molecular Targets and Pathways:
Membrane Lipids: Alters membrane fluidity and permeability
Enzymes: Modulates enzyme activities by interacting with active sites or altering protein conformation
Signaling Pathways: Affects cellular signaling by disrupting membrane-associated receptors and ion channels
Comparación Con Compuestos Similares
5-Methylhexan-1-ol: Similar structure but with only one methyl group on the fifth carbon
Hexan-1-ol: Lacks the methyl groups on the fifth carbon
2,2-Dimethylpropan-1-ol: Different carbon chain length and branching
Uniqueness: 5,5-Dimethylhexan-1-ol is unique due to the presence of two methyl groups on the fifth carbon, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications .
Propiedades
IUPAC Name |
5,5-dimethylhexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-8(2,3)6-4-5-7-9/h9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFVEEMPFRRFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294488 | |
| Record name | 5,5-dimethylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2768-18-5 | |
| Record name | 1-Hexanol,5-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dimethylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B3050576.png)




![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)






